4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-
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Overview
Description
2-(2-(benzyloxy)phenyl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 2-(2-(benzyloxy)phenyl)chroman-4-one consists of a benzene ring fused with a dihydropyran ring, making it a versatile scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzyloxy)phenyl)chroman-4-one typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This reaction is catalyzed by modularly designed organocatalysts, leading to the formation of chroman-2-ones and chromanes. The reaction conditions often include a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation .
Industrial Production Methods: The focus is on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(benzyloxy)phenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-(benzyloxy)phenyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions include various chromanone derivatives, which exhibit a wide range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Scientific Research Applications
2-(2-(benzyloxy)phenyl)chroman-4-one has numerous applications in scientific research. In chemistry, it serves as a versatile scaffold for synthesizing novel compounds. In biology and medicine, it is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. The compound is also used in the cosmetic industry for its beneficial effects on skin and hair .
Mechanism of Action
The mechanism of action of 2-(2-(benzyloxy)phenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic disorders, respectively. The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
2-(2-(benzyloxy)phenyl)chroman-4-one is unique compared to other chromanone derivatives due to its specific structural features and biological activities. Similar compounds include chromane, chromene, and chromone, each with distinct properties and applications. The absence of a double bond between C-2 and C-3 in 2-(2-(benzyloxy)phenyl)chroman-4-one differentiates it from chromone and contributes to its unique biological activities .
Properties
CAS No. |
501368-31-6 |
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Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H18O3/c23-19-14-22(25-21-13-7-4-10-17(19)21)18-11-5-6-12-20(18)24-15-16-8-2-1-3-9-16/h1-13,22H,14-15H2 |
InChI Key |
PPUCIQOKJCKAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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